Differentiation by Positional Isomerism: 6-Ethoxy vs. 2-Ethoxy Substitution
The substitution of the ethoxy group at the pyridine 6-position versus the 2-position produces compounds with identical molecular formulas and weights but distinct spatial and electronic configurations, leading to different biological recognition properties. The target compound 4-(6-ethoxypyridin-3-yl)morpholine and its 2-ethoxy analog are constitutional isomers with a molecular weight of 208.26 g/mol, yet they are classified under different DSSTox Substance IDs, confirming their structural non-equivalence [1][2].
| Evidence Dimension | Molecular connectivity and regulatory identity |
|---|---|
| Target Compound Data | CAS 200064-33-1, DTXSID80667251, SMILES: CCOC1=NC=C(C=C1)N2CCOCC2 |
| Comparator Or Baseline | 4-(2-Ethoxypyridin-3-yl)morpholine (CAS 200064-08-0, DTXSID80667252, SMILES: CCOC1=C(C=CC=N1)N2CCOCC2) |
| Quantified Difference | Distinct InChIKey (XYJZIWRPUKNLLW vs. IWEVHEHCDRZAOJ) and assigned DSSTox IDs, confirming non-interchangeability in regulatory and biological contexts. |
| Conditions | Computed from chemical structure by PubChem and DSSTox databases. |
Why This Matters
Procuring the incorrect positional isomer can invalidate SAR studies and lead to false conclusions about structure-activity relationships, as biological targets will differentiate between these isomers based on the spatial presentation of the morpholine and ethoxy groups.
- [1] PubChem. Compound Summary: 4-(6-Ethoxypyridin-3-yl)morpholine, CID 45094144. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 4-(2-Ethoxypyridin-3-yl)morpholine, CID 45094145. National Center for Biotechnology Information. Accessed April 2026. View Source
